6-(Azetidin-2-yl)quinoline
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Overview
Description
6-(Azetidin-2-yl)quinoline is a compound that features a quinoline ring fused with an azetidine moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of an azetidine ring can enhance the biological properties of the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-2-yl)quinoline typically involves the reaction of quinoline derivatives with azetidine precursors. One common method is the cyclization of 2-chloroquinoline with azetidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 80-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection and purification techniques such as recrystallization or chromatography are crucial in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
6-(Azetidin-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Sodium methoxide, sodium ethoxide, and various alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-(Azetidin-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its therapeutic potential in treating various diseases, including malaria, tuberculosis, and cancer.
Industry: Utilized in the development of dyes, catalysts, and materials for electronic devices.
Mechanism of Action
The mechanism of action of 6-(Azetidin-2-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a wide range of biological activities.
Azetidine: A four-membered nitrogen-containing ring known for its biological properties.
Quinoline N-oxides: Oxidized derivatives of quinoline with enhanced biological activities.
Uniqueness
6-(Azetidin-2-yl)quinoline is unique due to the combination of the quinoline and azetidine moieties, which can result in enhanced biological activities and improved pharmacokinetic properties. The presence of the azetidine ring can increase the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C12H12N2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
6-(azetidin-2-yl)quinoline |
InChI |
InChI=1S/C12H12N2/c1-2-9-8-10(12-5-7-14-12)3-4-11(9)13-6-1/h1-4,6,8,12,14H,5,7H2 |
InChI Key |
MMWKPKTYXYJSFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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